N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2/c1-10-13(21(22)23)14(20-7-2-3-8-20)19-15(17-10)18-12-6-4-5-11(16)9-12/h4-6,9H,2-3,7-8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEHIDREQRLITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC(=CC=C2)F)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The synthesis of N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine can be approached through sequential functionalization of a pyrimidine core. Retrosynthetically, the molecule can be dissected into three key components:
- Pyrimidine backbone : A 2,4,5,6-tetrasubstituted pyrimidine scaffold.
- Nitro group : Introduced via electrophilic nitration or pre-installed in starting materials.
- Substituents : Methyl (position 4), pyrrolidine (position 6), and 3-fluorophenylamine (position 2).
The nitro group’s electron-withdrawing nature necessitates early introduction to direct subsequent substitutions. However, its sensitivity to reduction requires protective strategies during later stages.
Stepwise Synthetic Routes
Route 1: Sequential Substitution Starting from 2,4,6-Trichloropyrimidine
Step 1: Methylation at Position 4
2,4,6-Trichloropyrimidine undergoes selective methylation at position 4 using methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C. This step exploits the higher reactivity of the 4-position chloride toward Grignard reagents.
$$
\text{2,4,6-Trichloropyrimidine} + \text{MeMgBr} \rightarrow \text{2,6-Dichloro-4-methylpyrimidine} \quad (\text{Yield: 68\%})
$$
Step 2: Pyrrolidine Substitution at Position 6
The 6-chloro group is displaced by pyrrolidine in dimethylformamide (DMF) at 80°C with potassium carbonate as a base:
$$
\text{2,6-Dichloro-4-methylpyrimidine} + \text{Pyrrolidine} \rightarrow \text{2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine} \quad (\text{Yield: 75\%})
$$
Step 3: Nitration at Position 5
Nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces the nitro group at position 5, guided by the electron-donating methyl and pyrrolidine substituents:
$$
\text{2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{2-Chloro-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine} \quad (\text{Yield: 62\%})
$$
Step 4: Buchwald-Hartwig Amination at Position 2
The final substitution employs a palladium-catalyzed coupling between 2-chloro-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine and 3-fluoroaniline. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos as a ligand, and cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 100°C achieves the desired product:
$$
\text{2-Chloro-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine} + \text{3-Fluoroaniline} \rightarrow \text{Target Compound} \quad (\text{Yield: 58\%})
$$
Route 2: Late-Stage Nitration of a Pre-Assembled Pyrimidine
Step 1: Synthesis of 2-(3-Fluorophenylamino)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Starting with 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine, position 4 is methylated via MeMgBr, followed by Buchwald-Hartwig amination at position 2 with 3-fluoroaniline.
Step 2: Nitration at Position 5
Nitration with acetyl nitrate (AcONO₂) in acetic anhydride selectively introduces the nitro group at position 5:
$$
\text{2-(3-Fluorophenylamino)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine} \xrightarrow{\text{AcONO}_2} \text{Target Compound} \quad (\text{Yield: 47\%})
$$
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Early Nitration) | Route 2 (Late Nitration) |
|---|---|---|
| Overall Yield | 25% | 18% |
| Key Advantage | Nitro group directs substitutions | Avoids nitro group interference during couplings |
| Key Limitation | Sensitive to over-nitration | Lower yield due to harsh nitration conditions |
| Purification Steps | 3 chromatographies | 4 crystallizations |
Route 1 offers higher overall yield due to fewer side reactions, while Route 2 provides better control over nitro positioning in sterically hindered intermediates.
Industrial-Scale Production Considerations
Challenges and Mitigation Strategies
- Nitro Group Instability : Use of nitro-protecting groups (e.g., acetyl) during high-temperature steps.
- Regioselectivity in Nitration : Directed ortho-metalation with lithium diisopropylamide (LDA) ensures precise nitro placement.
- Palladium Residues : Chelating resins (e.g., QuadraPure™) reduce Pd content to <5 ppm in final products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient oxadiazole ring facilitates nucleophilic substitution at the 2-position. Key examples include:
Table 1: Nucleophilic substitution reactions
Mechanistic studies show that substitution occurs via a two-step process: (1) deprotonation of the oxadiazole ring, followed by (2) attack of the nucleophile at the electrophilic carbon adjacent to nitrogen .
Oxidation and Reduction Pathways
The chromen-2-one core undergoes selective redox transformations:
Oxidation
-
Reaction with CrO₃/H₂SO₄ converts the chromen-2-one moiety to a quinone derivative, increasing electrophilicity for further functionalization .
-
Ozonolysis cleaves the oxadiazole ring, yielding fluorophenyl carbonyl compounds (isolated in 40% yield) .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamine derivative while preserving the chromen-2-one structure .
-
NaBH₄ selectively reduces carbonyl groups in hybrid analogs without affecting aromatic fluorination .
Coupling Reactions for Biaryl Systems
Palladium-mediated cross-couplings enable structural diversification:
Table 2: Catalytic coupling reactions
| Reaction Type | Conditions | Product Application | Efficiency | Source |
|---|---|---|---|---|
| Suzuki-Miyaura (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Anticancer biaryl derivatives | 82% | |
| Ull |
Scientific Research Applications
Research indicates that pyrimidine derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific applications of N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine can be summarized as follows:
Anticancer Properties
Studies have shown that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, trifluoromethyl pyrimidine derivatives were evaluated for their ability to inhibit cancer cell proliferation in various cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The results indicated that certain derivatives demonstrated promising cytotoxic effects at concentrations as low as 5 μg/ml .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Pyrimidine derivatives have been reported to display antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. In vitro studies indicated that some derivatives exhibited inhibition rates comparable to established antifungal agents .
Insecticidal Activity
Research also highlights the insecticidal potential of pyrimidine-based compounds. Bioassays conducted on various insect species demonstrated moderate insecticidal activities, suggesting that this compound could be further explored for agricultural applications .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrimidine derivatives found that those with similar structural motifs to this compound exhibited notable cytotoxicity against several cancer cell lines. The mechanisms of action included apoptosis induction and cell cycle arrest, underscoring the therapeutic potential of these compounds in oncology .
Case Study 2: Antifungal Efficacy
Research evaluating the antifungal properties of various pyrimidine derivatives revealed that select compounds demonstrated significant efficacy against Botrytis cinerea, with inhibition rates exceeding those of conventional antifungal treatments. This highlights the compound's potential application in crop protection .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Fluorophenyl Position : The 3-fluorophenyl group in the target compound contrasts with 2-fluorophenyl analogs (e.g., ), which exhibit distinct dihedral angles (12.8° vs. 15.4°) due to steric and electronic effects.
Pyrrolidine vs. Other Amines: The pyrrolidin-1-yl group at position 6 distinguishes the target from compounds with morpholine (e.g., ) or diethylaminoethoxy chains (e.g., ), offering a balance between solubility and steric bulk.
Hydrogen Bonding and Crystal Packing
- Intramolecular Interactions: Compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intramolecular N–H⋯N bonds that stabilize planar conformations .
- Intermolecular Stabilization : In contrast, the ethoxy-substituted analog () relies on N–H⋯N and C–H⋯O interactions for crystal packing, whereas the nitro group in the target compound may favor π-stacking or C–H⋯O/N interactions with adjacent molecules.
Biological Activity
N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine, a compound with a complex structure, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by the presence of a fluorophenyl group and a pyrrolidine moiety. Its chemical formula is C_{15}H_{18FN_3O_2 with a molecular weight of approximately 295.32 g/mol. The presence of nitro and methyl groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have been shown to possess antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| N-(3-fluorophenyl)-4-methyl-5-nitro... | TBD | TBD |
The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure significantly influence their efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Properties
In vitro studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. For example, certain derivatives have shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antiproliferative Activity
A recent study focused on the antiproliferative effects of pyrimidine derivatives on human cancer cell lines. The results indicated that:
- Compound A exhibited an IC50 value of 15 µM against A549 lung cancer cells.
- Compound B showed selective toxicity towards HeLa cervical cancer cells with an IC50 value of 10 µM.
These findings highlight the potential of this compound as a lead compound for further development in anticancer therapies .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : The presence of the pyrrolidine ring may facilitate interaction with specific receptors, enhancing pharmacological effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine?
- Methodological Answer : Multi-step synthesis involving pyrimidine core functionalization is typical. For example, intermediates like 6-methyl-2-phenylpyrimidine derivatives can be modified via nucleophilic substitution or condensation reactions. Key steps include nitro-group introduction at the 5-position and pyrrolidine substitution at the 6-position, using catalysts (e.g., Pd/C) and solvents like DMF under inert atmospheres. Reaction optimization should focus on temperature control (e.g., 80–120°C) and stoichiometric ratios to minimize byproducts .
Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents (e.g., fluorophenyl, pyrrolidinyl), which influence molecular packing. Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize the conformation, while weak C–H⋯O and C–H⋯π interactions govern crystal lattice stability. Data collection at low temperatures (e.g., 100 K) improves resolution, and SHELXL software refines structural parameters .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent patterns (e.g., fluorophenyl aromatic protons at δ 6.8–7.5 ppm, pyrrolidinyl protons at δ 1.8–3.5 ppm).
- HPLC-MS : Confirms purity and molecular weight (e.g., ESI-MS m/z 372.3 [M+H]).
- IR : Detects functional groups (e.g., nitro-group stretching at ~1520 cm) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict reactivity and electronic properties?
- Methodological Answer : DFT/B3LYP/6-311G(d,p) calculations model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Mulliken charges highlight electron-deficient regions (e.g., nitro-group), guiding derivatization. Electrostatic potential maps visualize charge distribution, correlating with hydrogen-bonding propensity .
Q. What experimental and computational approaches resolve contradictions in biological activity data?
- Methodological Answer : Discrepancies in antimicrobial assays may arise from strain-specific responses or solubility issues. Validate via:
- Dose-response curves : IC values under standardized conditions (e.g., pH 7.4, 37°C).
- Molecular docking : Compare binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
- Metabolic stability assays : Assess liver microsome degradation to rule out false negatives .
Q. How does fluorophenyl substitution influence pharmacokinetic properties?
- Methodological Answer : Fluorine enhances lipophilicity (clogP ~2.8) and metabolic stability by resisting oxidative degradation. Comparative studies with non-fluorinated analogs using:
- LogP measurements : Shake-flask method with octanol/water.
- CYP450 inhibition assays : Human liver microsomes quantify metabolite formation rates.
- Plasma protein binding : Equilibrium dialysis to assess free drug fraction .
Q. What strategies optimize selectivity for target proteins while minimizing off-target effects?
- Methodological Answer :
- SAR studies : Synthesize analogs with modified pyrrolidinyl or nitro groups. Test against kinase panels (e.g., Eurofins KinaseProfiler™).
- Cryo-EM : Resolve compound-bound protein structures to identify critical binding motifs.
- Proteome-wide profiling : Use affinity pulldown coupled with LC-MS/MS to detect off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
